molecular formula C16H15NO2 B11123105 (2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone

(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)(phenyl)methanone

Cat. No.: B11123105
M. Wt: 253.29 g/mol
InChI Key: IJQMWGXDMPVBRT-UHFFFAOYSA-N
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Description

4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE typically involves the condensation of 2-aminophenol with benzoyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-BENZOYL-2-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-BENZOYL-2-METHYL-3,4-DIH

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-phenylmethanone

InChI

InChI=1S/C16H15NO2/c1-12-11-17(14-9-5-6-10-15(14)19-12)16(18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3

InChI Key

IJQMWGXDMPVBRT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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